molecular formula C22H16FN3O2 B2401201 2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide CAS No. 898417-95-3

2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide

Cat. No.: B2401201
CAS No.: 898417-95-3
M. Wt: 373.387
InChI Key: KXYJOWHOTOHXPD-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide is a functionalized indolizine derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of fused bicyclic nitrogen heterocycles known for their planar structure and extended conjugation, which enables key interactions with biological targets such as enzymes and receptors . Indolizines are actively investigated as potential anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization, thereby disrupting microtubule dynamics in cancer cells . The specific structural motif of a 2-amino group and a 1-carboxamide substituent, as seen in this compound, is a recognized pharmacophore in indolizine research. Analogs sharing this core structure have demonstrated promising in vitro inhibitory activity against the growth of various human tumor cell lines, including non-small cell lung cancer and glioblastoma . The incorporation of the 4-fluorophenyl group in the carboxamide side chain is designed to fine-tune the molecule's electronic properties and binding affinity. Research into similar compounds suggests that this indolizine derivative is a valuable chemical tool for probing biological pathways and for use in structure-activity relationship (SAR) studies aimed at developing next-generation anticancer agents .

Properties

IUPAC Name

2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c23-15-9-11-16(12-10-15)25-22(28)18-17-8-4-5-13-26(17)20(19(18)24)21(27)14-6-2-1-3-7-14/h1-13H,24H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYJOWHOTOHXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with pyridine to form 1-(2-(4-fluorophenyl)-2-oxoethyl)pyridine-1-ium bromide. This intermediate is then reacted with ethyl propiolate to yield ethyl 3-(4-fluorobenzoyl)indolizine-1-carboxylate.

Chemical Reactions Analysis

2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the benzoyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and benzoyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. The indolizine core can bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indolizine Carboxamides

The following table highlights structural analogs and their key differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target compound 3-benzoyl, N-(4-fluorophenyl) C₂₃H₁₇FN₃O₂ 404.40 Not explicitly reported Derived from
2-Amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide 3-(4-fluorobenzoyl), N-(4-methoxyphenyl) C₂₃H₁₈FN₃O₃ 403.41 Improved solubility due to methoxy group
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide 3-(4-methoxybenzoyl), N-(2-chlorophenyl) C₂₃H₁₇ClN₃O₃ 434.85 Enhanced halogen interactions
2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 3-(3-nitrobenzoyl), N-(4-ethylphenyl) C₂₄H₂₀N₄O₄ 428.44 Electron-withdrawing nitro group

Structural and Crystallographic Comparisons

  • Indolizine vs. For example, 3,5-bis(4-fluorophenyl)pyrazole () exhibits dihedral angles between fluorophenyl rings that differ from indolizine analogs, altering conformational stability .

Biological Activity

The compound 2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide is a member of the indolizine family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Indolizine Core : The indolizine structure is formed through cyclization reactions involving pyrrole derivatives.
  • Benzoylation : A Friedel-Crafts acylation reaction introduces the benzoyl group.
  • Amination and Fluorination : The amino group is added via nucleophilic substitution, while the fluorophenyl group is introduced using fluorinating agents.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties . For instance, studies have demonstrated that related compounds can inhibit tumor cell proliferation effectively.

  • IC50 Values : The compound shows promising results with IC50 values in the micromolar range against various cancer cell lines, indicating its potential as an anticancer agent.
CompoundCell LineIC50 (µM)
FNAHepG21.30
SAHAHepG217.25

These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, specifically at the G2/M phase, enhancing its therapeutic potential against solid tumors .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes such as histone deacetylases (HDACs), leading to altered gene expression associated with cell growth and survival.
  • Induction of Apoptosis : By promoting programmed cell death pathways, the compound effectively reduces tumor viability.

Case Studies

Several studies have explored the biological activity of related indolizine derivatives:

  • Study on HDAC Inhibition : A related compound demonstrated selectivity for HDAC isoforms, particularly HDAC3, with an IC50 value of 95.48 nM, suggesting a similar potential for this compound .
  • Antiproliferative Assays : In vitro assays showed that compounds with structural similarities exhibited solid tumor cell inhibitory activities, reinforcing the hypothesis that modifications in the indolizine structure can enhance biological efficacy .

Q & A

Q. What are the standard synthetic protocols for 2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide, and how is purity ensured?

The synthesis involves multi-step organic reactions, starting with cyclization of substituted pyridinium salts followed by benzoylation and carboxamide formation. Key steps include:

  • Cyclization : Using ethyl propiolate or dimethyl acetylenedicarboxylate under basic conditions (e.g., K₂CO₃ in DMF) to form the indolizine core .
  • Benzoylation : Electrophilic substitution with benzoyl chloride derivatives, requiring inert atmospheres and catalysts like AlCl₃ .
  • Purification : Thin-layer chromatography (TLC) monitors reaction progress, while column chromatography (hexane:ethyl acetate) and recrystallization ensure purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbonyl carbons (δ 165–190 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 327.2 [M+H]⁺) and fragmentation patterns .
  • FT-IR : Identifies functional groups like amides (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) .

Q. How is the initial biological activity of this compound assessed in research settings?

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Antioxidant Screening : DPPH radical scavenging assays quantify free radical neutralization .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

Advanced Questions

Q. What mechanistic approaches are used to study its interaction with biological targets?

  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinity to enzymes (e.g., kinases) or receptors .
  • Enzyme Inhibition Assays : Measures activity modulation (e.g., IC₅₀ for COX-2 or topoisomerase II) using fluorogenic substrates .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters of target binding .

Q. How are structure-activity relationship (SAR) studies designed to optimize its biological efficacy?

  • Substituent Variation : Synthesizing analogs with modified benzoyl (e.g., 4-Cl, 4-CH₃) or fluorophenyl groups to assess impact on potency .
  • Bioisosteric Replacement : Replacing the indolizine core with indole or pyrazole scaffolds to compare activity .
  • Pharmacophore Mapping : Identifying critical functional groups (e.g., carboxamide, amino) for target engagement .

Q. How should researchers address contradictions in biological data across studies?

  • Reproducibility Checks : Validate protocols (e.g., cell culture conditions, assay temperature/pH) .
  • Meta-Analysis : Compare datasets for variables like substituent position (e.g., 4-F vs. 4-Cl derivatives) .
  • Dose-Response Curves : Ensure consistent compound purity and solubility (e.g., DMSO concentration ≤0.1%) .

Q. What computational tools aid in predicting its reactivity and synthetic optimization?

  • Density Functional Theory (DFT) : Calculates transition states for key reactions (e.g., cyclization energy barriers) .
  • Retrosynthetic Software (e.g., Synthia) : Proposes alternative routes to improve yield .
  • Machine Learning (ICReDD Platform) : Combines quantum chemistry and experimental data to optimize reaction conditions (e.g., solvent, catalyst) .

Q. What advanced methods improve scalability and yield in synthesis?

  • Flow Chemistry : Continuous reactors enhance heat/mass transfer for hazardous steps (e.g., benzoylation) .
  • Automated High-Throughput Screening : Identifies optimal catalysts (e.g., Pd/Cu) and solvent systems .
  • Green Chemistry Principles : Use of ionic liquids or microwave irradiation to reduce reaction time .

Q. How are toxicological profiles assessed during preclinical development?

  • In Vitro Toxicity : HepG2 cell viability assays and Ames test for mutagenicity .
  • In Vivo Models : Acute toxicity studies in rodents (LD₅₀ determination) .
  • ADMET Prediction : Software (e.g., SwissADME) forecasts absorption, metabolism, and cytochrome P450 interactions .

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